molecular formula C19H14N4OS2 B3005393 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 670273-99-1

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B3005393
CAS No.: 670273-99-1
M. Wt: 378.47
InChI Key: XKYBQLMVXNUKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with oxidizing agents.

    Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized via the Skraup synthesis or other quinoline-forming reactions.

    Coupling Reactions: The final step involves coupling the thiadiazole and quinoline derivatives through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Many thiadiazole derivatives exhibit significant antimicrobial activity.

    Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them potential candidates for drug development.

Medicine

    Anti-inflammatory Agents: Some derivatives have shown promise as anti-inflammatory agents.

    Cancer Therapy: Research is ongoing into their potential use in cancer treatment due to their ability to inhibit cell proliferation.

Industry

    Agriculture: Thiadiazole compounds are used in the development of pesticides and herbicides.

    Pharmaceuticals: They are used in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide: Similar compounds include other thiadiazole derivatives with different substituents on the aromatic rings.

Uniqueness

    Structural Features: The unique combination of the thiadiazole and quinoline moieties in this compound may confer distinct biological activities.

    Biological Activity: The specific arrangement of functional groups can result in unique interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS2/c24-16(12-25-17-11-10-13-6-4-5-9-15(13)20-17)21-19-22-18(23-26-19)14-7-2-1-3-8-14/h1-11H,12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYBQLMVXNUKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.